molecular formula C23H21ClN2O5S B296370 N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide

N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide

Cat. No.: B296370
M. Wt: 472.9 g/mol
InChI Key: BFYWSTCPHLICTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as ACY-1215, and it belongs to the class of histone deacetylase (HDAC) inhibitors. The purpose of

Mechanism of Action

N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide exerts its pharmacological effects by inhibiting HDAC enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene transcription. By inhibiting HDACs, this compound promotes the acetylation of histone proteins, leading to the activation of genes that are involved in various cellular processes such as cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It also has a neuroprotective effect and can improve cognitive function in animal models of neurodegenerative diseases. Additionally, it has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide has several advantages for lab experiments. It is a selective HDAC inhibitor, which means it can target specific HDAC enzymes without affecting others. This specificity can be useful in studying the role of specific HDAC enzymes in various cellular processes. Additionally, it has shown low toxicity in animal models, which makes it a promising candidate for further research.
One of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. However, this limitation can be overcome by formulating it in a suitable solvent or by using alternative administration routes such as intraperitoneal injection.

Future Directions

There are several future directions for the research on N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide. One direction is to investigate its potential applications in combination therapy with other anticancer drugs. Another direction is to study its effects on epigenetic modifications other than histone acetylation, such as DNA methylation. Additionally, further research is needed to optimize its pharmacokinetic properties and develop more efficient administration methods. Finally, the potential applications of this compound in other areas such as cardiovascular diseases and metabolic disorders should be explored.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide involves the reaction of 3-acetylphenol, 3-chloro-4-methoxybenzenesulfonyl chloride, and 3-aminobenzamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(3-acetylphenyl)-2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide has potential applications in various areas of scientific research, including cancer treatment, neurodegenerative diseases, and inflammatory disorders. In cancer treatment, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, it has been found to have a neuroprotective effect and improve cognitive function. Inflammatory disorders such as rheumatoid arthritis and psoriasis can also be treated with this compound due to its anti-inflammatory properties.

Properties

Molecular Formula

C23H21ClN2O5S

Molecular Weight

472.9 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(3-chloro-N-(4-methoxyphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C23H21ClN2O5S/c1-16(27)17-5-3-7-19(13-17)25-23(28)15-26(20-8-4-6-18(24)14-20)32(29,30)22-11-9-21(31-2)10-12-22/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

BFYWSTCPHLICTK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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